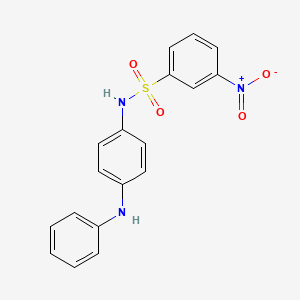
N-(4-anilinophenyl)-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-anilinophenyl)-3-nitrobenzenesulfonamide, commonly known as ANS, is a chemical compound that has been extensively studied in the field of biochemistry and biophysics. ANS is a fluorescent dye that is used to probe the hydrophobicity and conformational changes of proteins. In
Wirkmechanismus
The mechanism of ANS binding to proteins involves the hydrophobic interactions between ANS and the exposed hydrophobic regions of the protein. ANS has a planar structure with a nitro group and a sulfonamide group that can form hydrogen bonds with the protein. The binding of ANS to the protein causes a shift in the ANS fluorescence spectrum, which can be used to monitor protein conformational changes.
Biochemical and Physiological Effects:
ANS has no known biochemical or physiological effects on living organisms. ANS is not metabolized by the body and is excreted unchanged in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ANS in lab experiments include its high sensitivity to protein conformational changes, its ability to monitor protein-ligand interactions, and its ease of use. ANS is a relatively inexpensive and widely available dye that can be used in a variety of experimental conditions.
The limitations of using ANS in lab experiments include its non-specific binding to proteins, its sensitivity to the microenvironment of the protein, and its potential interference with other fluorescent dyes. ANS binding to proteins can also be affected by the presence of detergents, salts, and other additives.
Zukünftige Richtungen
For the use of ANS in scientific research include the development of new ANS derivatives and the application of ANS in the study of protein misfolding diseases.
Synthesemethoden
The synthesis of ANS involves the reaction of 4-aminophenylsulfonamide with 3-nitrobenzenesulfonyl chloride in the presence of a base. The reaction yields ANS as a yellow crystalline powder. The purity of ANS can be determined by measuring its melting point and spectroscopic properties.
Wissenschaftliche Forschungsanwendungen
ANS is widely used in the field of biochemistry and biophysics to study protein structure and function. ANS is a hydrophobic probe that binds to exposed hydrophobic regions of proteins, such as protein folding intermediates and misfolded proteins. ANS fluorescence is sensitive to the microenvironment of the protein, such as pH, temperature, and ionic strength. Therefore, ANS can be used to monitor protein conformational changes, protein-protein interactions, and protein-ligand interactions.
Eigenschaften
IUPAC Name |
N-(4-anilinophenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-21(23)17-7-4-8-18(13-17)26(24,25)20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14/h1-13,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYNULSQWSGVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5003745.png)
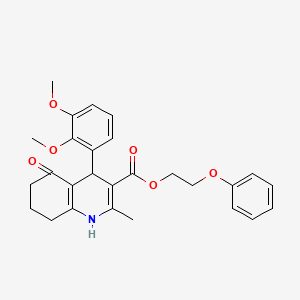
![N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B5003754.png)

![4-[(4-bromo-2-cyanophenoxy)methyl]benzoic acid](/img/structure/B5003762.png)

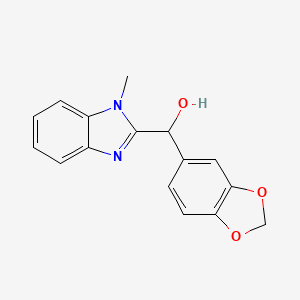
![N-(2,3-dimethylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5003780.png)

![methyl 4-({[methyl(4-methylphenyl)amino]carbonyl}oxy)benzoate](/img/structure/B5003791.png)
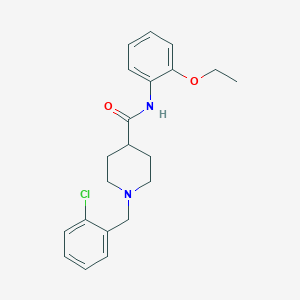
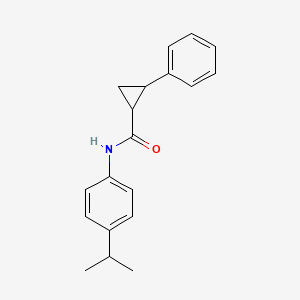
![4-butoxy-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5003841.png)
![ethyl 2-[({[3-(4-nitrophenyl)acryloyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5003856.png)